Methyl (2R)-2-amino-3-(2-fluorophenyl)propanoate hydrochloride
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Overview
Description
Methyl (2R)-2-amino-3-(2-fluorophenyl)propanoate hydrochloride is a useful research compound. Its molecular formula is C10H13ClFNO2 and its molecular weight is 233.67. The purity is usually 95%.
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Scientific Research Applications
Antidepressant Activity
Methyl (2R)-2-amino-3-(2-fluorophenyl)propanoate hydrochloride has been investigated for its potential antidepressant activities. A study synthesized a compound related to this chemical and tested its antidepressant activity in mice using the forced swimming test. The results suggested that it warrants further investigation for antidepressant properties (Yuan, 2012).
Cardiovascular Pharmacology
This compound's analogs have been evaluated for their cardiovascular pharmacological profiles. Research indicated that certain derivatives can cause antihypertensive responses in rats and have direct action on blood pressure, suggesting potential applications in cardiovascular research (Pérez-Alvarez et al., 1999).
Polymorphism in Pharmaceuticals
Research has been conducted on polymorphic forms of related compounds, using spectroscopic and diffractometric techniques. This study contributes to the understanding of polymorphism in pharmaceutical compounds, which is crucial for drug development and manufacturing (Vogt et al., 2013).
Optical Resolution in Synthesis
The compound has been involved in studies focusing on the optical resolution of amino acids, which is a critical aspect in the synthesis of optically active pharmaceuticals. This research offers insights into methods for obtaining optically pure compounds (Shiraiwa et al., 2006).
Stereoselective Synthesis
An efficient stereoselective synthesis method for similar compounds has been developed, demonstrating the significance of stereochemistry in pharmaceutical synthesis. This research provides a novel approach to obtaining enantiomerically pure substances (Zhong et al., 1999).
PET Radiopharmaceuticals
A study on the automated synthesis of a PET radiopharmaceutical for imaging sphingosine-1 phosphate receptor 1, which included a similar compound, highlights the role of this chemical in developing diagnostic tools in nuclear medicine (Luo et al., 2019).
Synthesis for Antimalarial Activity
Compounds structurally related to this compound have been synthesized and evaluated for antimalarial activity, indicating its relevance in the development of new antimalarial drugs (Werbel et al., 1986).
Mechanism of Action
Mode of Action
The compound contains several functional groups, including an amine, an ester, and a phenyl group, which may interact with various biological targets .
Biochemical Pathways
The compound’s structure suggests it could potentially interact with pathways involving amine, ester, and phenyl group metabolism .
Properties
IUPAC Name |
methyl (2R)-2-amino-3-(2-fluorophenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2.ClH/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBXLWIDAKRUBJ-SBSPUUFOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=CC=C1F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.